molecular formula C10H8F2O B1459056 3-(2,4-Difluorophenyl)cyclobutan-1-one CAS No. 1260161-42-9

3-(2,4-Difluorophenyl)cyclobutan-1-one

Cat. No. B1459056
CAS RN: 1260161-42-9
M. Wt: 182.17 g/mol
InChI Key: QUKQHIXLSVHVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)cyclobutan-1-one is a chemical compound with the molecular formula C10H8F2O and a molecular weight of 182.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(2,4-Difluorophenyl)cyclobutan-1-one is 1S/C10H8F2O/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(2,4-Difluorophenyl)cyclobutan-1-one is a liquid at room temperature .

Scientific Research Applications

Photochemical Dimerization

Cyclobutane derivatives, including fluorinated compounds, exhibit unique behavior under photochemical conditions. For instance, the photochemical dimerization of a fluorinated dibenzylideneacetone demonstrates the potential of cyclobutane derivatives in photochemical reactions, which could be relevant for the study of "3-(2,4-Difluorophenyl)cyclobutan-1-one" (Schwarzer & Weber, 2014).

Deracemization and Chiral Recognition

The effective deracemization of cyclobutane derivatives through the application of resolving agents, followed by enantioselective oxidation, underscores their importance in synthesizing chiral compounds, which could extend to the manipulation of "3-(2,4-Difluorophenyl)cyclobutan-1-one" for chiral recognition purposes (Siedlecka & Turowska-Tyrk, 2011).

Intermediates in Organic Synthesis

Cyclobutyl derivatives serve as intermediates in the synthesis of complex organic molecules, such as chromenes, highlighting their utility in synthetic organic chemistry which may include the synthesis pathways involving "3-(2,4-Difluorophenyl)cyclobutan-1-one" (Bernard et al., 2004).

Nonpeptidic Small Molecule Agonists

In medicinal chemistry, cyclobutane derivatives have been identified as novel nonpeptidic small molecule agonists for specific receptors, indicating the potential pharmacological applications of cyclobutane compounds, including "3-(2,4-Difluorophenyl)cyclobutan-1-one" in drug discovery (Liu et al., 2012).

Catalysis and Chemical Transformations

Research on cyclobutane derivatives also includes their roles in catalytic processes and chemical transformations, such as the Rhodium-catalyzed addition and ring-opening reactions, which could be relevant for "3-(2,4-Difluorophenyl)cyclobutan-1-one" in facilitating specific synthetic routes (Matsuda, Makino, & Murakami, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(2,4-difluorophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKQHIXLSVHVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260161-42-9
Record name 3-(2,4-difluorophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Difluorophenyl)cyclobutan-1-one
Reactant of Route 2
3-(2,4-Difluorophenyl)cyclobutan-1-one
Reactant of Route 3
3-(2,4-Difluorophenyl)cyclobutan-1-one
Reactant of Route 4
3-(2,4-Difluorophenyl)cyclobutan-1-one
Reactant of Route 5
3-(2,4-Difluorophenyl)cyclobutan-1-one
Reactant of Route 6
3-(2,4-Difluorophenyl)cyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.